2-Ethylphenyl isothiocyanate
Overview
Description
2-Ethylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its applications in various fields, including synthetic chemistry and biological research .
Mechanism of Action
Target of Action
2-Ethylphenyl isothiocyanate is a biochemical used in proteomics research Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates, including this compound, are weak electrophiles and are susceptible to hydrolysis . They generally interact with their targets through a process of nucleophilic attack at the carbon atom . This interaction can lead to changes in the function of the target, potentially influencing cellular processes such as cell cycle regulation and apoptosis .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-κB), and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized in the body via the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
They can modulate various cellular processes, potentially leading to the inhibition of tumorigenesis and the induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can affect the type of products formed from the enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates . Furthermore, the presence of certain cofactors can also influence the formation of isothiocyanates .
Biochemical Analysis
Biochemical Properties
They are derived from the enzymatic hydrolysis of glucosinolates and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
Isothiocyanates have been shown to have a time- and concentration-dependent inhibition on cell proliferation . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
Isothiocyanates can be prepared by degradation of dithiocarbamate salts . They are weak electrophiles, susceptible to hydrolysis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Ethylphenyl isothiocyanate in laboratory settings. A one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .
Dosage Effects in Animal Models
Isothiocyanates have shown chemopreventive effects in animal models of gastric cancer .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Isothiocyanates are known to be transported and distributed within cells and tissues .
Subcellular Localization
Isothiocyanates are known to localize in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylphenyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or carbon disulfide.
From Phenyl Isothiocyanate: Another method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of a solvent like dimethylbenzene.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and safety. The use of automated systems and controlled environments ensures consistent quality and minimizes the risks associated with handling reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents like dimethylbenzene or tetrahydrofuran.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Ethylphenyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the ethyl group, making it less hydrophobic.
Allyl Isothiocyanate: Found in mustard oil, it has a different alkyl group, leading to different reactivity and biological effects.
Uniqueness: 2-Ethylphenyl isothiocyanate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group enhances its hydrophobicity and influences its reactivity compared to other isothiocyanates .
Properties
IUPAC Name |
1-ethyl-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFDUCMHLFDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383824 | |
Record name | 2-Ethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-19-1 | |
Record name | 1-Ethyl-2-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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